Exotoxin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Exotoxin A is a potent toxin produced by the bacterium Pseudomonas aeruginosa. It is considered one of the most toxic extracellular proteins produced by this pathogen. This compound belongs to a class of bacterial toxins that transfer the adenosine diphosphate ribose moiety of nicotinamide adenine dinucleotide cation to specific target proteins within eukaryotic cells . This toxin is known for its ability to inhibit protein synthesis in host cells, leading to cell death.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Exotoxin A is typically produced by culturing Pseudomonas aeruginosa under specific conditions that promote toxin production. The production of this compound is dependent on exogenous iron levels. The bacterium secretes the toxin into the culture medium, from which it can be purified .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas aeruginosa. The bacterium is grown in bioreactors with controlled environmental conditions, including temperature, pH, and nutrient supply. After sufficient growth, the culture medium is processed to isolate and purify this compound. This involves several steps, including filtration, precipitation, and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Exotoxin A undergoes several types of chemical reactions, including:

Oxidation: The toxin can be oxidized, leading to changes in its structure and activity.

Reduction: Reduction reactions can alter the disulfide bonds within the toxin, affecting its stability and function.

Substitution: Specific amino acid residues within the toxin can be substituted, impacting its enzymatic activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Substitution Reactions: Site-directed mutagenesis using specific primers and enzymes.

Major Products: The major products formed from these reactions include modified forms of this compound with altered enzymatic activity and stability .

Aplicaciones Científicas De Investigación

Exotoxin A has numerous applications in scientific research, including:

Chemistry: Used as a model protein to study protein folding, stability, and enzymatic activity.

Biology: Employed in studies of bacterial pathogenesis and host-pathogen interactions.

Medicine: Investigated for its potential use in targeted cancer therapies.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mecanismo De Acción

Exotoxin A exerts its effects by inhibiting protein synthesis in eukaryotic cells. It does so by transferring the adenosine diphosphate ribose moiety from nicotinamide adenine dinucleotide cation to elongation factor 2, a key protein involved in the translocation of ribosomes during protein synthesis. This modification inactivates elongation factor 2, leading to the cessation of protein synthesis and ultimately cell death . The toxin binds to specific receptors on the surface of target cells, facilitating its entry into the cytoplasm where it exerts its toxic effects .

Comparación Con Compuestos Similares

- Diphtheria toxin

- Cholix toxin

- Shiga toxin

- Pertussis toxin

Exotoxin A’s unique structure and mode of action make it a valuable tool in scientific research and a potential therapeutic agent.

Propiedades

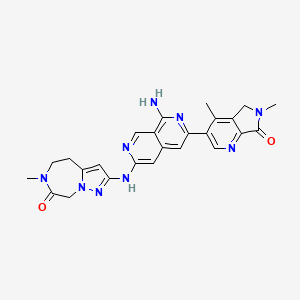

Número CAS |

91262-95-2 |

|---|---|

Fórmula molecular |

C25H25N9O2 |

Peso molecular |

483.5 g/mol |

Nombre IUPAC |

2-[[8-amino-6-(4,6-dimethyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)-2,7-naphthyridin-3-yl]amino]-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |

InChI |

InChI=1S/C25H25N9O2/c1-13-16(9-28-23-18(13)11-33(3)25(23)36)19-6-14-7-20(27-10-17(14)24(26)29-19)30-21-8-15-4-5-32(2)22(35)12-34(15)31-21/h6-10H,4-5,11-12H2,1-3H3,(H2,26,29)(H,27,30,31) |

Clave InChI |

PYRBDKAMXQEVJR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2CN(C(=O)C2=NC=C1C3=NC(=C4C=NC(=CC4=C3)NC5=NN6CC(=O)N(CCC6=C5)C)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)

![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)